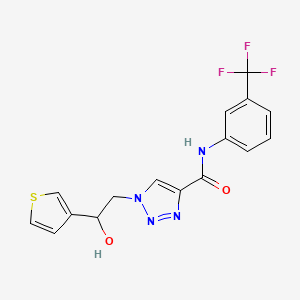

1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound 1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at the 1-position with a 2-hydroxyethyl group bearing a thiophen-3-yl moiety and at the 4-position with a carboxamide linked to a 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name |

1-(2-hydroxy-2-thiophen-3-ylethyl)-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4O2S/c17-16(18,19)11-2-1-3-12(6-11)20-15(25)13-7-23(22-21-13)8-14(24)10-4-5-26-9-10/h1-7,9,14,24H,8H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYLSUSYZZJANP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CN(N=N2)CC(C3=CSC=C3)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Triazole compounds are known for their ability to interact with various biological targets. The specific mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymes : The compound has shown moderate inhibition potential against carbonic anhydrase-II enzyme, a critical target in various physiological processes. The inhibition was evaluated through molecular docking studies, indicating direct binding to the enzyme's active site residues .

- Anticancer Activity : Research indicates that triazole derivatives can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential. This leads to the release of cytochrome c and activation of caspases, culminating in programmed cell death .

Table 1: Biological Activities of Triazole Derivatives

| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HCT116 | 0.43 | |

| Enzyme Inhibition | Carbonic Anhydrase-II | 13.8 - 35.7 | |

| Antimicrobial | Various Bacterial Strains | Not Specified |

Case Study 1: Anticancer Potential

In a study by Wei et al., triazole derivatives were evaluated for their anticancer properties across several cell lines. The compound exhibited significant cytotoxicity against HCT116 cells with an IC50 value of 0.43 µM, demonstrating over eleven-fold potency compared to Melampomagnolide B . This study highlighted the compound's ability to inhibit cell migration and induce apoptosis effectively.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of various triazole analogs on carbonic anhydrase-II. The compounds showed promising activity with IC50 values ranging from 13.8 µM to 35.7 µM, suggesting their potential as therapeutic agents in conditions where carbonic anhydrase plays a pivotal role .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

Research indicates that compounds similar to 1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide exhibit significant anticancer properties. The triazole ring is known for its ability to disrupt cellular processes in cancer cells. Studies have shown that derivatives of triazoles can induce apoptosis in various cancer cell lines, making them promising candidates for cancer therapy .

Antimicrobial Properties:

Triazole compounds have been investigated for their antimicrobial effects. The presence of the thiophene moiety enhances the compound's interaction with microbial membranes, potentially leading to increased efficacy against bacterial and fungal infections. Preliminary studies suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Effects:

The compound's structural features suggest potential anti-inflammatory activity. Research into similar triazole derivatives has indicated their ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Agricultural Applications

Pesticides and Herbicides:

The unique properties of this compound make it a candidate for use in agriculture as a pesticide or herbicide. Compounds containing thiophene and triazole rings have been shown to possess herbicidal activity against various weeds. This compound could potentially be formulated into agricultural products aimed at improving crop yields by controlling unwanted vegetation .

Material Science Applications

Polymer Chemistry:

In material science, the incorporation of triazole derivatives into polymer matrices can enhance the thermal and mechanical properties of materials. The compound's ability to form strong intermolecular interactions may lead to improved stability and durability in polymer applications .

Case Studies

Comparison with Similar Compounds

Research Findings and Implications

- Metabolic Stability : The trifluoromethyl group in the target compound likely improves resistance to oxidative metabolism compared to Compounds A and B .

- Binding Affinity : The thiophene moiety may facilitate interactions with cytochrome P450 enzymes or kinases, leveraging sulfur’s polarizability, unlike phenyl or ethoxy groups in analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.